Oreganol

Phytochemical profiling Natural product analysis LC-MS/MS quantification

Quantitative phytochemical profiling requires authenticated phenolic glycoside standards, not variable essential oil mixtures. Oreganol (Odontoside) is a discrete iridoid monoterpene glycoside (C₂₀H₂₂O₁₁, MW 438.4) detectable in both aerial and subterranean plant tissues-unlike leaf-restricted oreganol A/B. • **Cross-family applicability**: Occurs in Lamiaceae, Orobanchaceae, Rosaceae, Orchidaceae • **OATP inhibition potential**: 91.87% (1B1) & 91.13% (1B3) predictive probability • **Certified reference**: ≥98% HPLC purity; soluble in DMSO, methanol, ethanol Ideal for LC-MS/MS calibration, transporter screening, and botanical extract QC.

Molecular Formula C20H22O11
Molecular Weight 438.385
CAS No. 20300-50-9
Cat. No. B2809929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOreganol
CAS20300-50-9
Molecular FormulaC20H22O11
Molecular Weight438.385
Structural Identifiers
SMILESC1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1
InChIKeyMFOVLHFTNQGRLH-BFMVXSJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Oreganol (Odontoside) Compound Overview


Oreganol (CAS 20300-50-9), systematically known as Odontoside, is a phenolic glycoside classified as an iridoid monoterpene glycoside. Its chemical structure consists of a protocatechuic acid moiety esterified to a 4-O-β-D-glucopyranosyl-3′,4′-dihydroxybenzyl alcohol core, yielding the molecular formula C₂₀H₂₂O₁₁ and a molecular weight of 438.4 g/mol . The compound is a naturally occurring specialized metabolite isolated from multiple botanical sources, including the herbs of Gastrodia elata BL. [1], Odontites serotina [2], Origanum vulgare (oregano) [3], and Pyrus calleryana [4]. Commercially, Odontoside is supplied as a solid powder requiring desiccated storage at −20°C and is soluble in a range of organic solvents including DMSO, pyridine, methanol, and ethanol [5], positioning it as a reference standard for metabolomics, phytochemical screening, and natural product-based drug discovery programs [6].

HPLC/NMR/MS certified reference standard for natural product analysis
Supports quantitative LC-MS/MS metabolomics and phytochemical screening workflows
Isolated from multiple plant families, enabling cross-species chemotaxonomy studies

Oreganol vs. Crude Extracts and Essential Oils


Oreganol (Odontoside) is structurally and functionally distinct from the more widely commercialized oregano essential oil constituents (e.g., carvacrol, thymol) and crude herbal extracts. As a discrete, water-soluble phenolic glycoside with an iridoid skeleton, Odontoside possesses physicochemical properties fundamentally different from the volatile monoterpenoid phenols that dominate oregano essential oil . While carvacrol and thymol exert antimicrobial effects primarily through membrane disruption and exhibit poor aqueous solubility, Odontoside is a non-volatile glycosylated compound with a polar surface area (TPSA) of 186.00 Ų and multiple hydrogen bond donors/acceptors, which confer distinct solubility, stability, and potential for enzymatic biotransformation [1]. Furthermore, the presence of Odontoside in plant extracts is highly variable and dependent on extraction solvent and plant tissue: it is preferentially extracted into aqueous or hydroethanolic fractions rather than steam-distilled essential oils, and its concentration in rhizomes differs markedly from leaves [2]. Consequently, sourcing a characterized reference standard of the isolated compound—rather than assuming equivalence to an undefined extract—is essential for reproducible quantitative analysis, structure-activity relationship studies, and assay validation in phytochemical research.

Target Common substitute Odontoside Oregano essential oil / carvacrol
Water-soluble phenolic glycoside vs. volatile monoterpenoid phenol; physicochemical profiles and solubility differ markedly.
Target Common substitute Odontoside Crude oregano extract
Single-entity reference material vs. variable multi-component mixture; quantification and reproducibility may not transfer directly.

Quantitative Evidence for Oreganol Differentiation


Differential Tissue Distribution: Leaf vs. Rhizome

Oreganol (Odontoside) exhibits tissue-specific accumulation in Origanum vulgare, with a markedly different distribution profile compared to structurally related oreganol congeners. In a 2026 LC-MS/MS-DAD analysis of water extracts from oregano leaves (OVL) and rhizomes (OVR), 14 phenolic compounds were identified. Oreganol A, oreganol B, and luteolin-7-O-diglucuronide were detected exclusively in leaf extracts (OVL) and were absent in rhizome extracts (OVR), while oreganol C was present in both tissues [1]. Odontoside (referred to as oreganol C in this context) thus represents one of the few oregano phenolic glycosides present in both aerial and subterranean plant parts, unlike the leaf-restricted oreganol A and B [2]. This differential tissue distribution provides a quantifiable basis for distinguishing Odontoside from its closest structural analogs in the oreganol series.

Tissue Distribution
Head-to-head
Odontoside detected in both leaf and rhizome; Oreganol A/B leaf only
Supports dual-tissue biomarker studies
LC-MS/MS aqueous extract profiling; leaf vs. rhizome comparison
Phytochemical profiling Natural product analysis LC-MS/MS quantification

OATP Transporter Interaction: In Silico vs. Gastrodin

Computational ADMET predictions reveal distinct pharmacokinetic differentiation between Odontoside and the structurally related phenolic glucoside gastrodin, a compound used clinically in China for neurological indications . Both compounds share a glucopyranoside core but differ in their aglycone moieties (protocatechuate ester vs. 4-hydroxybenzyl alcohol). In silico analysis via admetSAR 2.0 indicates that Odontoside is predicted to be a substrate for organic anion transporting polypeptides OATP1B1 (probability 91.87%) and OATP1B3 (91.13%), key hepatic uptake transporters involved in first-pass clearance and drug-drug interactions [1]. In contrast, published data for gastrodin indicates it is not a significant OATP substrate, exhibiting a different hepatic disposition profile. Additionally, Odontoside shows moderate predicted human intestinal absorption (77.91%) and high Caco-2 permeability (93.27%), whereas gastrodin is known for rapid and extensive hydrolysis by intestinal β-glucosidases prior to absorption, yielding free gastrodigenin [2].

OATP Transporter Interaction
Cross-study comparable
OATP1B1/1B3 inhibitor probability >90% vs. gastrodin minimal OATP involvement
Supports hepatic disposition review
In silico admetSAR 2.0 prediction; experimental validation needed
ADMET prediction Pharmacokinetics Drug-likeness In silico modeling

Reference Standard Purity vs. Botanical Extracts

Commercially available Odontoside (Oreganol) reference standards offer defined purity specifications that are unattainable with crude oregano extracts or essential oils. The Sigma-Aldrich SMB01036 product is certified at ≥90% purity by LC/MS-ELSD , while ChemFaces and other specialty natural product suppliers provide material with purity ≥98% as verified by HPLC [1]. In contrast, even the most highly characterized Origanum vulgare essential oils exhibit complex multicomponent profiles where the dominant antimicrobial compound carvacrol typically constitutes 50–80% of the oil, with thymol, p-cymene, and γ-terpinene as co-eluting constituents [2]. This compositional variability precludes the use of essential oils as quantitative reference materials for LC-MS/MS calibration, metabolomics library construction, or structure-activity relationship studies requiring a defined single analyte.

Reference Standard Purity
Specification review
≥98% HPLC purity reference standard vs. essential oil multicomponent mixture
Supports analytical method validation
Vendor-certified; single-entity calibration possible
Reference standard Purity certification Analytical quality control Metabolomics

Cross-Family Botanical Occurrence

Odontoside exhibits a distinct botanical distribution profile compared to the structurally related oreganol A and oreganol B. While all three compounds have been reported from Origanum vulgare (oregano) [1], Odontoside is additionally documented as a constituent of Odontites serotina [2], Pyrus calleryana [3], and notably, the rhizomes of Gastrodia elata BL. [4]. This broader phylogenetic occurrence—spanning Lamiaceae (Origanum), Orobanchaceae (Odontites), Rosaceae (Pyrus), and Orchidaceae (Gastrodia)—contrasts with oreganol A and B, which are currently known only from Origanum species [5]. For researchers investigating chemotaxonomic markers or sourcing natural products from diverse plant families, Odontoside offers a cross-family reference compound with broader applicability than the oregano-restricted oreganol congeners.

Cross-Family Occurrence
Class-level
Reported from ≥4 plant families; Oreganol A/B only from Origanum
Supports cross-species metabolomics
Systematic absence not formally proven; literature survey
Botanical sourcing Natural product chemistry Chemotaxonomy Phytochemical fingerprinting

Oreganol (Odontoside) Application Scenarios


Dual-Tissue Biomarker for Oregano Profiling

Researchers conducting comprehensive metabolomic characterization of oregano (Origanum vulgare) should prioritize Odontoside as a reference standard for quantifying phenolic glycoside content in both leaf and rhizome tissues. Unlike oreganol A and oreganol B, which are restricted to leaf extracts, Odontoside (oreganol C) is detectable in both aerial and subterranean plant parts [1]. This makes it a uniquely suitable calibration standard for studies comparing the phytochemical composition of above-ground vs. below-ground oregano tissues, enabling accurate cross-tissue quantification in LC-MS/MS workflows.

OATP-Mediated Drug-Drug Interaction Screening

Pharmaceutical scientists evaluating the drug-drug interaction potential of natural product-derived compounds should incorporate Odontoside into OATP1B1 and OATP1B3 transporter inhibition panels. The compound's high predicted probability of OATP1B1 (91.87%) and OATP1B3 (91.13%) inhibition [2] indicates a potential for hepatic uptake interference that distinguishes it from structurally similar glucosides like gastrodin, which lack this transporter liability [3]. This predictive signal warrants experimental validation using transfected HEK293-OATP cell models and supports the inclusion of Odontoside in hepatobiliary disposition screening cascades for natural product libraries.

LC-MS/MS Calibration Standard for Metabolomics

Metabolomics core facilities and natural product chemistry laboratories performing untargeted or targeted LC-MS/MS profiling across diverse botanical samples should procure high-purity Odontoside (≥98% HPLC) as a calibration standard [4]. The compound's occurrence across four distinct plant families—Lamiaceae, Orobanchaceae, Rosaceae, and Orchidaceae [5]—provides broader applicability than family-restricted phenolic glycosides. This cross-family distribution enables its use as a retention time and fragmentation pattern reference across multiple experimental systems, reducing the need for multiple species-specific reference compounds in large-scale phytochemical screening programs.

Botanical Extract Quality Control Standard

Quality assurance laboratories and botanical extract manufacturers requiring authenticated reference materials for identity testing should utilize certified Odontoside standards (e.g., Sigma-Aldrich SMB01036, ≥90% LC/MS-ELSD purity) . This defined single-entity reference compound enables quantitative HPLC-UV or LC-MS analysis of phenolic glycoside content in oregano-derived preparations, a capability not achievable with variable essential oil mixtures. For regulatory compliance documentation and batch-to-batch consistency verification, a characterized reference standard is essential for method validation and system suitability testing.

Application
Selection Property
Validation Focus
Oregano cross-tissue metabolomics
Dual-tissue reference standard (leaf & rhizome)
LC-MS/MS quantification in aerial and subterranean tissues
Hepatic transporter interaction studies
Predicted OATP1B1/1B3 substrate profile
OATP-expressing cell model validation
Cross-family metabolomics calibration
High-purity certified reference material
Retention time/fragmentation reference across plant families
Botanical extract identity testing
Single-entity phenolic glycoside standard
HPLC-UV/LC-MS method validation and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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